![molecular formula C29H56BrNO3 B14286028 Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate CAS No. 138833-60-0](/img/structure/B14286028.png)
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate is a chemical compound with a complex structure that includes a bromine atom and a long carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate typically involves the reaction of tetradecanoic acid with bromine to introduce the bromine atom. This is followed by the formation of an amide bond with another tetradecanoic acid derivative. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different products.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized compounds.
科学的研究の応用
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate involves its interaction with specific molecular targets. The bromine atom and the long carbon chain allow it to interact with various enzymes and receptors, potentially affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Methyl tetradecanoate: A simpler ester without the bromine atom and amide group.
2-Bromotetradecanoic acid: Contains the bromine atom but lacks the ester and amide functionalities.
Uniqueness
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate is unique due to its combination of a bromine atom, an amide bond, and a methyl ester group. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
138833-60-0 |
|---|---|
分子式 |
C29H56BrNO3 |
分子量 |
546.7 g/mol |
IUPAC名 |
methyl 2-(2-bromotetradecanoylamino)tetradecanoate |
InChI |
InChI=1S/C29H56BrNO3/c1-4-6-8-10-12-14-16-18-20-22-24-26(30)28(32)31-27(29(33)34-3)25-23-21-19-17-15-13-11-9-7-5-2/h26-27H,4-25H2,1-3H3,(H,31,32) |
InChIキー |
CZGLRERVBLNRHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C(=O)OC)NC(=O)C(CCCCCCCCCCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





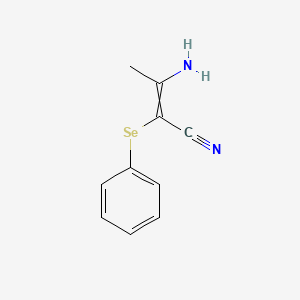
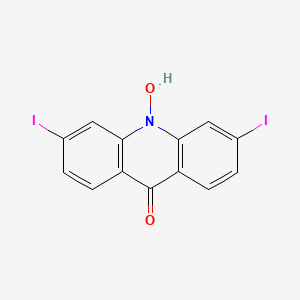
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
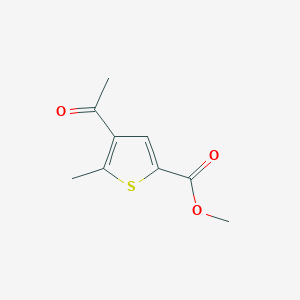

![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
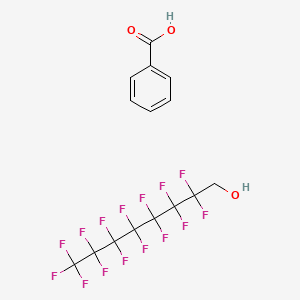

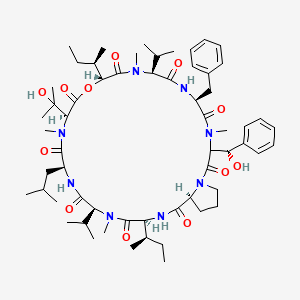
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

